Altizide

Description

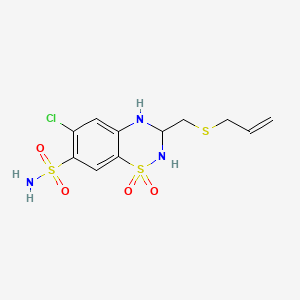

Althiazide is an agent, also known as altizide, belonging to the class of thiazide diuretics with antihypertensive activity.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1,1-dioxo-3-(prop-2-enylsulfanylmethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O4S3/c1-2-3-20-6-11-14-8-4-7(12)9(21(13,16)17)5-10(8)22(18,19)15-11/h2,4-5,11,14-15H,1,3,6H2,(H2,13,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLGVJVUHYTIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045857 | |

| Record name | Althiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5588-16-9, 133562-97-7, 133585-76-9 | |

| Record name | Althiazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5588-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Althiazide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Altizide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133562977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Altizide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133585769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | althiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Althiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Altizide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALTHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI8CB72B0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALTIZIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI3ZO158IN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALTIZIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9KLS88BLV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Renal Mechanism of Action of Altizide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altizide is a thiazide-like diuretic belonging to the benzothiadiazine class of sulfonamides.[1] It is primarily utilized in the management of hypertension and edema.[2][3][4] Like other thiazide diuretics, the principal site of action for this compound is the renal tubules, where it exerts its effects on electrolyte and water reabsorption. This technical guide provides a comprehensive overview of the core mechanism of action of this compound at the molecular and cellular levels within the renal tubules, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from studies on thiazide-like diuretics to provide a thorough understanding of its pharmacological profile.

Core Mechanism of Action in the Distal Convoluted Tubule

The primary molecular target of this compound within the nephron is the Na+/Cl- cotransporter (NCC) , also known as the thiazide-sensitive cotransporter (TSC) or SLC12A3.[5][6] The NCC is located on the apical membrane of epithelial cells in the initial segment of the distal convoluted tubule (DCT).[5][6]

This compound, like other thiazide diuretics, binds to a specific site on the NCC protein, competitively inhibiting the transport of sodium (Na+) and chloride (Cl-) ions from the tubular fluid into the DCT cells.[7][8] This inhibition of ion reabsorption leads to an increased concentration of Na+ and Cl- in the tubular fluid, which in turn osmotically retains water, resulting in increased urine output (diuresis) and sodium excretion (natriuresis).[6][9]

The inhibition of the NCC by this compound has several downstream effects on electrolyte handling:

-

Increased Potassium Excretion (Kaliuresis): The increased delivery of sodium to the downstream collecting duct enhances the activity of the epithelial sodium channel (ENaC). The reabsorption of positively charged sodium ions creates a more negative electrical potential in the tubular lumen, which drives the secretion of potassium (K+) into the urine through the renal outer medullary potassium channel (ROMK).[6]

-

Decreased Calcium Excretion (Hypocalciuria): The reduction of Na+ entry into the DCT cell via NCC enhances the electrochemical gradient for Na+ across the basolateral membrane. This stimulates the activity of the basolateral Na+/Ca2+ exchanger (NCX1), which pumps calcium (Ca2+) out of the cell and into the interstitium, thereby increasing its reabsorption.[6]

Diagram of this compound's Action in the Distal Convoluted Tubule Cell

Caption: this compound inhibits the NCC, blocking Na+ and Cl- reabsorption.

The WNK-SPAK/OSR1 Signaling Pathway: Regulating NCC Activity

The activity of the Na+/Cl- cotransporter (NCC) is intricately regulated by a signaling cascade involving With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK) or oxidative stress-responsive kinase 1 (OSR1).[5][10][11] This pathway is a key determinant of sodium homeostasis and blood pressure.

The core components of this signaling pathway are:

-

WNK Kinases (WNK1, WNK3, WNK4): These kinases act as sensors for various physiological signals, including intracellular chloride concentration and hormonal stimuli.[10][12] WNK1 and WNK3 generally activate the downstream pathway, while WNK4 can have both inhibitory and activating roles depending on the context.[10][12]

-

SPAK/OSR1 Kinases: These are downstream targets of the WNK kinases. Upon activation by WNKs, SPAK and OSR1 directly phosphorylate and activate the NCC.[5][11]

-

CUL3/KLHL3 E3 Ubiquitin Ligase Complex: This complex negatively regulates the pathway by targeting WNK kinases for degradation, thus reducing NCC activity.[5]

Hormones such as angiotensin II and aldosterone (B195564) can modulate this pathway, leading to increased NCC phosphorylation and activity, which contributes to sodium retention.[11]

Diagram of the WNK-SPAK-NCC Signaling Pathway

Caption: The WNK-SPAK/OSR1 pathway regulates NCC phosphorylation and activity.

Quantitative Data on the Effects of this compound and Thiazide-like Diuretics

Table 1: Antihypertensive Efficacy of this compound in Combination with Spironolactone (B1682167)

| Study Population | Treatment | Duration | Change in Systolic BP | Change in Diastolic BP | Reference |

| 946 patients with mild to moderate hypertension | 15 mg this compound + 25 mg Spironolactone (1 tablet/day) | 90 days | - | 72% of patients normalized (≤90 mmHg) by day 45 | [3] |

| 482 patients with hypertension | This compound + Spironolactone (2 tablets/day) | 45 days | -15% from baseline | -14% from baseline | [4] |

| 10 patients with moderate essential hypertension | 15 mg this compound + 25 mg Spironolactone | 4 months | Significant drop (similar to enalapril) | -12% from baseline (p < 0.001) | [13] |

Table 2: Representative Effects of Thiazide-like Diuretics on Urinary Electrolyte Excretion in Healthy Volunteers (24-hour)

| Treatment (single oral dose) | Change in Urine Volume | Change in Na+ Excretion | Change in K+ Excretion | Change in Cl- Excretion | Reference |

| Hydrochlorothiazide 50 mg | Significantly increased | Significantly increased | Significantly increased | Significantly increased | [14] |

Note: This table provides representative data for a thiazide diuretic to illustrate the expected effects of this compound on urinary electrolytes. Specific quantitative values for this compound may vary.

Detailed Experimental Protocols

The following protocols are detailed methodologies for key experiments relevant to studying the mechanism of action of thiazide-like diuretics such as this compound.

Protocol for Assessing Diuretic and Natriuretic Effects in a Rodent Model

This protocol is designed to evaluate the in vivo diuretic, natriuretic, and kaliuretic effects of a test compound.

Materials:

-

Male Wistar rats (200-250g)

-

Metabolic cages for individual housing and urine collection

-

Test compound (this compound) and vehicle (e.g., 0.5% carboxymethylcellulose in water)

-

Oral gavage needles

-

Graduated cylinders for urine volume measurement

-

Flame photometer or ion-selective electrode for Na+ and K+ measurement

-

Chloride titrator for Cl- measurement

Methodology:

-

Acclimatization: House rats individually in metabolic cages for 3 days prior to the experiment to adapt to the environment. Provide free access to standard chow and water.

-

Dosing: On the day of the experiment, administer the test compound (this compound at various doses) or vehicle via oral gavage. A typical volume is 5 mL/kg body weight.

-

Urine Collection: Collect urine at predetermined intervals (e.g., 0-4h, 4-8h, and 8-24h) post-dosing.

-

Measurements:

-

Record the total urine volume for each collection period.

-

Centrifuge urine samples to remove any precipitates.

-

Analyze the supernatant for Na+, K+, and Cl- concentrations.

-

-

Data Analysis:

-

Calculate the total excretion of each electrolyte by multiplying the concentration by the urine volume for each time period.

-

Compare the effects of different doses of the test compound to the vehicle control group using appropriate statistical analysis (e.g., ANOVA).

-

Experimental Workflow for In Vivo Diuretic Assessment

Caption: Workflow for assessing the diuretic and natriuretic effects of this compound.

Protocol for Measuring NCC Activity in Xenopus laevis Oocytes

The Xenopus laevis oocyte expression system is a robust method for functional characterization of membrane transporters like NCC.

Materials:

-

Xenopus laevis frogs

-

cRNA encoding human NCC

-

Collagenase solution

-

Microinjection setup

-

Incubation solution (ND96)

-

Uptake solution containing 22Na+

-

Wash solution

-

Scintillation counter and fluid

-

Test compound (this compound)

Methodology:

-

Oocyte Preparation: Surgically remove oocytes from an anesthetized female Xenopus laevis. Defolliculate the oocytes by incubation in collagenase solution.

-

cRNA Injection: Microinject oocytes with cRNA encoding NCC. Incubate the oocytes for 3-5 days to allow for protein expression.

-

22Na+ Uptake Assay:

-

Pre-incubate oocytes in a Cl--free medium.

-

Transfer oocytes to an uptake solution containing 22Na+, Cl-, and the test compound (this compound at various concentrations) or vehicle.

-

After a defined uptake period (e.g., 60 minutes), stop the uptake by washing the oocytes with ice-cold, isotope-free wash solution.

-

-

Measurement: Lyse individual oocytes and measure the incorporated 22Na+ radioactivity using a scintillation counter.

-

Data Analysis:

-

Subtract the background radioactivity from non-injected oocytes.

-

Plot the 22Na+ uptake as a function of the test compound concentration to determine the IC50 value.

-

Experimental Workflow for NCC Activity Assay in Oocytes

Caption: Workflow for measuring NCC activity using Xenopus oocytes.

Protocol for Competitive Radioligand Binding Assay for NCC

This assay determines the binding affinity of a test compound to the NCC.

Materials:

-

Cell line or tissue expressing NCC (e.g., HEK293 cells transfected with NCC)

-

Radiolabeled thiazide diuretic (e.g., [3H]metolazone)

-

Unlabeled test compound (this compound)

-

Membrane preparation buffer

-

Binding buffer

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and fluid

Methodology:

-

Membrane Preparation: Homogenize cells or tissue expressing NCC and prepare a membrane fraction by differential centrifugation.

-

Binding Assay:

-

In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radiolabeled thiazide.

-

Add increasing concentrations of the unlabeled test compound (this compound) to compete for binding.

-

Incubate to allow binding to reach equilibrium.

-

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

-

Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

-

Determine the IC50 value and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay for NCC.

Conclusion

This compound exerts its diuretic and antihypertensive effects primarily through the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the kidney. This action leads to increased urinary excretion of sodium, chloride, and water, with secondary effects on potassium and calcium handling. The activity of the NCC is tightly regulated by the WNK-SPAK/OSR1 signaling pathway, which presents further targets for pharmacological intervention. While specific quantitative data for this compound's direct interaction with NCC is limited, the well-established mechanism of thiazide-like diuretics provides a strong framework for understanding its action. Further research focusing on the specific binding kinetics and dose-response relationships of this compound with the NCC will provide a more complete picture of its pharmacological profile and may aid in the development of more targeted and effective diuretic therapies.

References

- 1. Molecular Physiology of the Thiazide-sensitive Sodium Chloride Cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The thiazide-sensitive Na-Cl cotransporter is regulated by a WNK kinase signaling complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Arterial Blood Pressure, Neuronal Excitability, Mineral Metabolism and Cell Volume Regulation Mechanisms Revealed by Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. droracle.ai [droracle.ai]

- 9. Urinary sodium excretion predicts blood pressure response to spironolactone in patients with resistant hypertension independent of aldosterone status - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Isolation of proximal and distal tubule cells from human kidney by immunomagnetic separation. Technical note - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Early SGLT2 Inhibition, Spot Urine Sodium Checks May Help in Acute HF | tctmd.com [tctmd.com]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Chemical Structure and Properties of Altizide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altizide (B1665742) is a thiazide diuretic utilized in the management of hypertension and edema. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action. The information presented is intended to support research, drug development, and quality control activities related to this compound. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided for key analytical procedures. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of the underlying molecular and physiological processes.

Chemical Identity and Structure

This compound, with the IUPAC name (3R)-3-[(Allylsulfanyl)methyl]-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, is a sulfonamide-based diuretic.[1] Its chemical structure is characterized by a benzothiadiazine dioxide core, a feature central to the pharmacological activity of thiazide diuretics.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| IUPAC Name | (3R)-3-[(Allylsulfanyl)methyl]-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide | [1] |

| CAS Number | 5588-16-9 | [1][2] |

| Chemical Formula | C₁₁H₁₄ClN₃O₄S₃ | [1][3] |

| Molecular Weight | 383.88 g/mol | [3] |

| SMILES | C=CCSCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl | [4] |

| InChI | InChI=1S/C11H14ClN3O4S3/c1-2-3-20-6-11-14-8-4-7(12)9(21(13,16)17)5-10(8)22(18,19)15-11/h2,4-5,11,14-15H,1,3,6H2,(H2,13,16,17) | [4] |

| InChIKey | VGLGVJVUHYTIIU-UHFFFAOYSA-N | [4] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Experimental Protocol |

| Melting Point | Not explicitly found for this compound. | See Section 3.1 |

| pKa | pKa1: 8.89 (acidic), pKa2: 10.88 (acidic)[3] | See Section 3.2 |

| Solubility | Data not explicitly found for this compound. | See Section 3.3 |

| logP (Octanol-Water Partition Coefficient) | 1.05 (cLogP) | [3] |

| Boiling Point | 625.8 °C | [1] |

| Density | 1.502 g/mL | [1] |

Experimental Protocols

Melting Point Determination

The melting point of a pharmaceutical compound is a critical indicator of its purity.[5][6]

Methodology: Capillary Method [6][7][8]

-

Sample Preparation: A small amount of the dried, powdered this compound sample is packed into a capillary tube, sealed at one end.[6]

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate.[7]

-

The temperature at which the substance begins to melt (onset of melting) and the temperature at which it becomes completely liquid (end of melting) are recorded to determine the melting range.[8] A narrow melting range is indicative of high purity.[5]

-

pKa Determination

The acid dissociation constant (pKa) influences the ionization state of a drug at different physiological pH values, which in turn affects its solubility, absorption, and binding to its target.[9]

Methodology: Potentiometric Titration [9][10][11][12]

-

Sample Preparation: A standard solution of this compound is prepared in a suitable solvent, often a mixture of water and an organic co-solvent for compounds with limited aqueous solubility. The ionic strength of the solution is kept constant using an electrolyte like KCl.[12]

-

Apparatus: A calibrated potentiometer equipped with a pH electrode.

-

Procedure:

-

The this compound solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value is determined from the inflection point of the titration curve, which can be identified using the first or second derivative of the curve.[10] For sulfonamides, pKa values are typically in the range of 5-7.5 for the sulfonamide group.[10]

-

Solubility Determination

Solubility is a key factor in drug dissolution and bioavailability.[13]

Methodology: High-Performance Liquid Chromatography (HPLC) [13][14][15]

-

Sample Preparation: An excess amount of this compound is added to a series of vials containing different solvents (e.g., water, ethanol, methanol, buffers at various pH values).

-

Equilibration: The vials are agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Sample Analysis:

-

The saturated solutions are filtered to remove any undissolved solid.

-

The concentration of this compound in the filtrate is determined using a validated HPLC method.

-

A reversed-phase C18 column is typically used with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer).[15]

-

Detection is commonly performed using a UV detector at a wavelength where this compound exhibits maximum absorbance.

-

Mechanism of Action and Signaling Pathways

This compound, as a thiazide diuretic, exerts its primary effect by inhibiting the sodium-chloride (Na+/Cl-) cotransporter (NCC), encoded by the SLC12A3 gene, in the distal convoluted tubule (DCT) of the nephron.[16][17] This inhibition leads to increased excretion of sodium and chloride ions, and consequently water, resulting in diuresis and a reduction in blood pressure.[16][17]

Renal Signaling Pathway

The inhibition of the NCC by this compound initiates a cascade of events within the renal tubule.

Caption: Renal mechanism of action of this compound.

Systemic and Intracellular Signaling

Beyond its direct renal effects, the long-term antihypertensive action of thiazide diuretics is thought to involve vasodilation.[16] The precise mechanisms are still under investigation but may involve effects on vascular smooth muscle cells. Additionally, the increased delivery of sodium to the distal nephron can influence other ion transport processes and signaling pathways.[18]

Caption: Systemic and intracellular signaling effects of this compound.

Experimental Workflow for Evaluating Diuretic Activity

Preclinical evaluation of diuretic efficacy is essential in drug development. A common in vivo model utilizes rats to assess changes in urine and electrolyte excretion.[19][20][21][22]

Caption: Experimental workflow for diuretic activity assessment.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. The tabulated data and outlined experimental protocols offer a valuable resource for researchers and professionals in the pharmaceutical sciences. The visual representations of the signaling pathways and experimental workflows aim to provide a clear and concise understanding of the complex processes involved in the pharmacological action and evaluation of this important diuretic agent. Further research is warranted to elucidate the specific quantitative values for some of the physicochemical properties of this compound and to further explore the intricacies of its long-term antihypertensive effects at the molecular level.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound [drugcentral.org]

- 4. Althiazide | C11H14ClN3O4S3 | CID 2122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nano-lab.com.tr [nano-lab.com.tr]

- 6. Melting Point Test - CD Formulation [formulationbio.com]

- 7. westlab.com [westlab.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. turkjps.org [turkjps.org]

- 16. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound : substance active à effet thérapeutique - VIDAL [vidal.fr]

- 18. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]

- 20. rjptsimlab.com [rjptsimlab.com]

- 21. scribd.com [scribd.com]

- 22. dovepress.com [dovepress.com]

The Preclinical Profile of Altizide: A Pharmacokinetic and Pharmacodynamic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Altizide, a thiazide diuretic. Due to the limited availability of preclinical data specifically for this compound, this document incorporates representative data from other thiazide diuretics to provide a thorough understanding of its expected profile. This guide is intended to support research, discovery, and development activities for this class of compounds.

Introduction to this compound

This compound is a thiazide diuretic used in the management of hypertension and edema. Like other thiazide diuretics, its primary mechanism of action involves the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water. While its clinical efficacy, often in combination with other antihypertensives like spironolactone (B1682167), is well-documented, a detailed characterization of its preclinical PK/PD properties is essential for further research and development.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed preclinical pharmacokinetic data for this compound is scarce in publicly available literature. Therefore, the following tables summarize representative pharmacokinetic parameters for thiazide diuretics in common preclinical models, which can be used to infer the likely profile of this compound.

Table 1: Representative Pharmacokinetic Parameters of Thiazide Diuretics in Rats

| Parameter | Value | Species/Strain | Route of Administration | Notes |

| Tmax (h) | 0.5 - 2.0 | Sprague-Dawley Rat | Oral | Rapid absorption is characteristic of this class. |

| Cmax (ng/mL) | Variable | Sprague-Dawley Rat | Oral | Highly dependent on the specific compound and dose. |

| AUC (ng·h/mL) | Variable | Sprague-Dawley Rat | Oral | Dose-proportionality needs to be established for each compound. |

| Half-life (t½) (h) | 2.0 - 6.0 | Sprague-Dawley Rat | Oral | Reflects a relatively moderate duration of action in this species. |

| Bioavailability (%) | 20 - 50 | Sprague-Dawley Rat | Oral | Moderate oral bioavailability is common for this class in rats. |

| Protein Binding (%) | ~80 | Rat Plasma | In vitro | Primarily binds to albumin[1]. |

Table 2: Representative Pharmacokinetic Parameters of Thiazide Diuretics in Dogs

| Parameter | Value | Species/Strain | Route of Administration | Notes |

| Tmax (h) | 1.0 - 4.0 | Beagle Dog | Oral | Slower absorption compared to rats may be observed. |

| Cmax (ng/mL) | Variable | Beagle Dog | Oral | Dose-dependent. |

| AUC (ng·h/mL) | Variable | Beagle Dog | Oral | Generally higher exposure compared to rats for a given dose. |

| Half-life (t½) (h) | 4.0 - 10.0 | Beagle Dog | Oral | Longer half-life in dogs compared to rats is typical. |

| Bioavailability (%) | 50 - 80 | Beagle Dog | Oral | Generally higher oral bioavailability than in rats. |

| Protein Binding (%) | >90 | Dog Plasma | In vitro | High plasma protein binding is expected. |

Metabolism: Thiazide diuretics are primarily metabolized in the liver, with cytochrome P450 enzymes playing a role. Interspecies differences in metabolic pathways are expected[2]. In vitro studies using liver microsomes from different species are crucial to characterize the metabolic profile of this compound[3][4][5][6][7].

Excretion: The primary route of excretion for thiazide diuretics and their metabolites is via the urine[2]. Studies involving the collection of urine and feces in preclinical models are necessary to determine the excretion balance[8][9][10].

Pharmacodynamics: Mechanism of Action and Preclinical Efficacy

The primary pharmacodynamic effect of this compound is diuresis and subsequent reduction in blood pressure.

Mechanism of Action

This compound exerts its diuretic effect by inhibiting the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the kidney. This inhibition leads to increased urinary excretion of sodium and chloride, and consequently water, resulting in a reduction in plasma volume.

Signaling Pathway of Thiazide Diuretics

Caption: Mechanism of action of this compound in the distal convoluted tubule.

Preclinical Efficacy

-

Diuretic Effect: In preclinical models, this compound is expected to induce a dose-dependent increase in urine output and sodium excretion.

-

Antihypertensive Effect: In hypertensive animal models, such as the Spontaneously Hypertensive Rat (SHR), this compound is anticipated to cause a significant reduction in blood pressure[11].

-

Cardiac Electrophysiology: A study on isolated rat hearts demonstrated that this compound at a dose of 1 mg/kg can increase the duration of the ventricular action potential.[12] This effect was abolished when this compound was combined with spironolactone, suggesting a potential interaction related to potassium metabolism[12].

Table 3: Summary of Preclinical Pharmacodynamic Effects of this compound

| Effect | Model | Endpoint | Result | Reference |

| Diuresis | Normotensive Rats | Urine Volume, Na+ Excretion | Expected dose-dependent increase | General knowledge for thiazides |

| Antihypertension | Spontaneously Hypertensive Rats (SHR) | Systolic Blood Pressure | Expected dose-dependent decrease | General knowledge for thiazides[11] |

| Cardiac Electrophysiology | Isolated Rat Heart | Ventricular Action Potential Duration | Increased at 1 mg/kg | [12] |

Experimental Protocols

Detailed experimental protocols are crucial for the reliable preclinical evaluation of this compound.

Diuretic Activity in Rats

This protocol is designed to assess the diuretic, natriuretic, and kaliuretic effects of a test compound.

-

Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g).

-

Housing: Animals are housed in metabolic cages to allow for the separate collection of urine and feces[13].

-

Acclimatization: Animals are acclimatized to the metabolic cages for at least 24 hours before the experiment[14].

-

Fasting: Animals are fasted for 18 hours prior to the experiment, with free access to water[13].

-

Hydration: Administer a saline load (e.g., 0.9% NaCl, 25 mL/kg) orally to ensure adequate urine flow[15].

-

Dosing: Administer this compound or vehicle control orally or intraperitoneally. A standard diuretic like furosemide (B1674285) or hydrochlorothiazide (B1673439) is used as a positive control[16].

-

Urine Collection: Collect urine at predetermined time points (e.g., every hour for 5 hours, and a cumulative 24-hour collection)[14][16].

-

Analysis: Measure the total urine volume. Analyze urine samples for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes[14].

-

Data Expression: Results can be expressed as diuretic action (urine volume of test group / urine volume of control group) and diuretic activity (urine volume of test group / urine volume of standard group)[16].

Experimental Workflow for Diuretic Activity Assessment

Caption: A typical experimental workflow for assessing diuretic activity in rats.

Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)

This protocol evaluates the blood pressure-lowering effects of a test compound in a genetic model of hypertension.

-

Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls[11].

-

Blood Pressure Measurement: Use telemetry or the tail-cuff method for non-invasive blood pressure monitoring[11].

-

Baseline Measurement: Record baseline systolic and diastolic blood pressure and heart rate for several days before treatment.

-

Dosing: Administer this compound or vehicle control orally once daily for a specified period (e.g., 7-14 days).

-

Monitoring: Measure blood pressure and heart rate at regular intervals during the treatment period.

-

Data Analysis: Compare the changes in blood pressure and heart rate between the treatment and control groups.

Cardiac Electrophysiology in Isolated Rat Hearts

This protocol assesses the direct effects of a compound on cardiac action potentials.

-

Animal Model: Male Wistar rats.

-

Heart Isolation: Anesthetize the rat and rapidly excise the heart.

-

Perfusion: Mount the heart on a Langendorff apparatus and perfuse retrogradely with Krebs-Henseleit solution[12].

-

Pacing: Pace the heart at a constant rate (e.g., 200 beats per minute)[12].

-

Electrophysiological Recording: Use floating microelectrodes to record action potentials from the ventricular epicardium[12].

-

Drug Administration: After a stabilization period, infuse this compound at the desired concentration into the perfusate.

-

Parameter Analysis: Analyze the action potential duration at different repolarization levels (e.g., APD25, APD75) and other relevant parameters[12]. A more detailed protocol for optical mapping can also be adapted[17][18][19].

Conclusion

This technical guide provides a framework for understanding the preclinical pharmacokinetics and pharmacodynamics of this compound. While specific preclinical data for this compound is limited, the information on the broader class of thiazide diuretics offers valuable insights for researchers and drug development professionals. The provided experimental protocols serve as a foundation for designing and conducting robust preclinical studies to further characterize the profile of this compound. Further research is warranted to generate specific ADME and pharmacokinetic data for this compound to support its continued development and clinical use.

References

- 1. Plasma Protein and Lipoprotein Binding of Cis- and Trans-Permethrin and Deltamethrin in Adult Humans and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Species differences in the metabolism and disposition of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaron.com [pharmaron.com]

- 4. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microsomal assays toxicokinetics taxicokinetic evaluation in preclinical studies | PPTX [slideshare.net]

- 7. Drug metabolism in liver disease: activity of hepatic microsomal metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of metabolites in urine and feces from rats dosed with the heterocyclic amine, 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeA alpha C) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Disposition of metals in rats: a comparative study of fecal, urinary, and biliary excretion and tissue distribution of eighteen metals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Differential Effect of Low Dose Thiazides on the Renin Angiotensin System in Genetically Hypertensive and Normotensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Electrophysiologic effects of a spironolactone-altizide combination on the isolated rat heart] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rjptsimlab.com [rjptsimlab.com]

- 14. Evaluation of the Diuretic Activity of the Aqueous and 80% Methanol Extracts of Ficus sur Forssk (Moraceae) Leaves in Saline-loaded Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

- 16. Evaluation of the diuretic and urinary electrolyte effects of methanolic extract of Peganum harmala L. in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol for high-resolution optical mapping of ex vivo rat heart for electrophysiological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol for high-resolution optical mapping of ex vivo rat heart for electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Exploration of Altizide's Diuretic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro methodologies used to characterize the diuretic effects of Altizide, a thiazide diuretic. While specific quantitative in vitro data for this compound is not extensively available in public literature, this document outlines the established mechanism of action for thiazide diuretics and details the standard experimental protocols for evaluating their effects on renal ion transport. The guide includes representative data, detailed experimental workflows, and signaling pathway diagrams to serve as a comprehensive resource for researchers in nephrology, pharmacology, and drug development.

Introduction

This compound is a thiazide diuretic used in the management of hypertension and edema. Like other drugs in its class, its primary therapeutic effect is to increase urine and sodium excretion (natriuresis). Understanding the in vitro effects of this compound on renal tubular transport is crucial for elucidating its precise mechanism of action, determining its potency and selectivity, and for the development of novel diuretic agents. This guide will delve into the core in vitro assays and conceptual frameworks used to study this compound's diuretic properties at the cellular and molecular level.

Mechanism of Action: Inhibition of the Na-Cl Cotransporter

The principal mechanism of action of thiazide diuretics, including this compound, is the inhibition of the sodium-chloride cotransporter (NCC), also known as SLC12A3, located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[1] By blocking the NCC, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood.[2] This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in increased urine output.

Signaling Pathway

The regulation of the NCC and the inhibitory action of thiazide diuretics involve a complex signaling cascade. The following diagram illustrates the key components of this pathway.

Caption: Mechanism of this compound action on the Na-Cl Cotransporter (NCC).

In Vitro Experimental Protocols

A variety of in vitro models and techniques are employed to study the diuretic effects of compounds like this compound. These methods allow for the precise control of experimental conditions and the detailed investigation of molecular interactions.

Cell Culture Models

-

Madin-Darby Canine Kidney (MDCK) Cells: A commonly used cell line that forms polarized epithelial monolayers and expresses various renal transporters.

-

Human Embryonic Kidney (HEK293) Cells: Often used for transient or stable expression of the human NCC to study its function and inhibition in a controlled environment.

-

Primary Cultures of Renal Tubule Cells: These cells are isolated directly from animal or human kidneys and provide a more physiologically relevant model, though they can be more challenging to maintain.

Key Experimental Assays

These assays directly measure the transport of ions across the cell membrane. For studying NCC inhibition by this compound, radioisotope uptake or fluorescent ion indicators are commonly used.

Experimental Workflow: Radioisotope Sodium (²²Na⁺) Uptake Assay

Caption: Workflow for a radioisotope-based sodium uptake assay.

Techniques like the Ussing chamber and patch-clamp electrophysiology can be used to measure ion transport across epithelial monolayers and single-channel currents, respectively. While not a direct study of its renal effects, one study investigated the electrophysiological effects of a spironolactone-altizide combination on isolated rat hearts.[3]

Quantitative Data Presentation

While specific in vitro quantitative data for this compound is limited in publicly available literature, the following tables present representative data that would be expected from the previously described assays for a typical thiazide diuretic.

Table 1: Representative Inhibition of ²²Na⁺ Uptake by a Thiazide Diuretic in NCC-Expressing Cells

| Concentration (µM) | Mean ²²Na⁺ Uptake (cpm) | Standard Deviation | % Inhibition |

| 0 (Control) | 15,000 | 850 | 0 |

| 0.01 | 13,500 | 780 | 10 |

| 0.1 | 10,500 | 650 | 30 |

| 1 | 7,500 | 500 | 50 |

| 10 | 4,500 | 400 | 70 |

| 100 | 3,000 | 320 | 80 |

Table 2: Representative IC₅₀ Values for Thiazide Diuretics on NCC

| Compound | IC₅₀ (µM) |

| This compound (Hypothetical) | 0.5 - 2.0 |

| Hydrochlorothiazide | 1.2 |

| Chlorthalidone | 0.8 |

| Indapamide | 0.4 |

Note: The IC₅₀ value for this compound is a hypothetical estimate based on the potency of other thiazide diuretics and is included for illustrative purposes only.

Conclusion

The in vitro evaluation of this compound's diuretic effects is centered on its interaction with the Na-Cl cotransporter in the distal convoluted tubule. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for researchers to investigate the pharmacological properties of this compound and other thiazide diuretics. While specific in vitro data for this compound remains to be fully elucidated in the public domain, the methodologies described herein are the gold standard for such investigations. Further studies employing these techniques will be invaluable for a more complete understanding of this compound's molecular pharmacology and for the development of future generations of diuretic therapies.

References

- 1. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound : substance active à effet thérapeutique - VIDAL [vidal.fr]

- 3. [Electrophysiologic effects of a spironolactone-altizide combination on the isolated rat heart] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Altizide: Mechanism, Clinical Data, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the available scientific literature on Altizide (B1665742), a thiazide diuretic. It covers its mechanism of action, summarizes key quantitative data from pharmacokinetic and clinical studies, and outlines relevant experimental protocols. This document is intended to serve as a core resource for professionals engaged in pharmacological research and drug development.

Introduction

This compound is a thiazide diuretic used in the management of hypertension and edema.[1][2] Structurally related to sulfonamides, its primary therapeutic action is to increase diuresis, thereby reducing blood volume and pressure.[2] this compound is frequently co-formulated with the potassium-sparing diuretic spironolactone (B1682167) to provide a synergistic antihypertensive effect while mitigating the risk of hypokalemia.[1][3] This combination is marketed under brand names such as Aldactazine.[1] Current research is also exploring its application in treating heart failure with preserved ejection fraction (HFpEF).[4]

Mechanism of Action

This compound exerts its diuretic and antihypertensive effects by acting on the kidneys. The primary site of action is the distal convoluted tubule (DCT).

-

Inhibition of Sodium Reabsorption: this compound inhibits the Na+/Cl- cotransporter in the apical membrane of DCT cells.[3] This action blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.

-

Increased Excretion: By preventing Na+ and Cl- reabsorption, this compound increases their excretion in the urine.[5] This leads to an osmotic increase in water excretion (diuresis).

-

Electrolyte Effects: To a lesser extent, the excretion of potassium and magnesium is also increased.[3] The combination with spironolactone, an aldosterone (B195564) antagonist, counteracts this potassium loss.[3][5]

-

Antihypertensive Effect: The initial reduction in blood pressure is due to a decrease in plasma volume and cardiac output.[6] In the long term, a reduction in total peripheral resistance contributes to the sustained antihypertensive effect.[6]

The diagram below illustrates the mechanism of action of this compound at the distal convoluted tubule.

Quantitative Data Summary

The following tables summarize key quantitative data from pharmacokinetic and clinical studies involving this compound.

| Parameter | Value (mean ± SD or range) | Population | Dosage | Source |

| Mean Residence Time (MRT) | 4.94 ± 1.14 hours | Healthy Volunteers | 15 mg this compound / 25 mg Spironolactone (1 tablet) | [7] |

| Mean Residence Time (MRT) | 5.31 ± 1.06 hours | Healthy Volunteers | 30 mg this compound / 50 mg Spironolactone (2 tablets) | [7] |

| Elimination Half-Life (t½) | 2.36 - 2.38 hours | Not Specified | 15-30 mg this compound / 25-50 mg Spironolactone | [5] |

| Study Population | Treatment | Duration | Key Efficacy Endpoints | Source |

| 946 patients with mild-moderate hypertension | 15 mg this compound / 25 mg Spironolactone daily | 90 days | BP Normalized (Diastolic ≤90 mmHg): 72% at day 45; 83% at day 90. | [8] |

| 482 patients with hypertension | 30 mg this compound / 50 mg Spironolactone daily (2 tablets) | 45 days | Mean BP Decrease: 15% (systolic), 14% (diastolic). | [9] |

| 186 patients with moderate hypertension | This compound / Spironolactone vs. Enalapril | 8 weeks | Both treatments significantly reduced BP to a similar extent. This compound/Spironolactone was more effective in patients >50 years old. | [10] |

| 22 patients with hypertension | 60 mg this compound / 100 mg Spironolactone daily vs. Placebo | 18 weeks (crossover) | The active combination produced significantly greater falls in blood pressure compared to placebo. | [11] |

Experimental Protocols

Detailed experimental protocols are proprietary to the conducting research institutions. However, based on published literature, standardized methodologies for evaluating thiazide diuretics can be outlined.

This protocol is adapted from general methodologies for studying thiazide diuretics in rodent models.[12]

-

Objective: To assess the diuretic, natriuretic, and antihypertensive effects of a test thiazide like this compound.

-

Animal Model: Spontaneously Hypertensive Rats (SHR) for antihypertensive studies or normotensive Wistar rats for diuretic studies (8-10 weeks old).[12]

-

Methodology:

-

Acclimatization: Animals are housed in controlled conditions for at least one week before the experiment.

-

Baseline Measurement: For antihypertensive studies, baseline systolic and diastolic blood pressure and heart rate are measured for 3 consecutive days using a non-invasive tail-cuff method.[12]

-

Drug Administration: Animals are divided into groups: vehicle control and at least three graded-dose test groups. The drug is administered daily via oral gavage for a specified period (e.g., 2-4 weeks).[12]

-

Diuresis Study: For diuretic effect evaluation, animals are placed in metabolic cages. After a saline load to ensure baseline urine flow, the drug is administered. Urine is collected at regular intervals (e.g., 0-4h, 4-8h, 8-24h).[12]

-

Measurements:

-

Data Analysis: The change in blood pressure from baseline is calculated. Urine volume and electrolyte excretion are compared between test and vehicle groups using appropriate statistical methods (e.g., ANOVA).[12]

-

The workflow for this preclinical evaluation is visualized below.

This is a generalized protocol based on the design of a multicenter study evaluating this compound/Spironolactone.[8]

-

Objective: To assess the safety and efficacy of a fixed-dose combination of this compound and Spironolactone as monotherapy for mild to moderate hypertension.

-

Study Design: A large-scale, open, nonrandomized, multicenter, 90-day study.[8]

-

Patient Population: 946 patients diagnosed with mild to moderate hypertension (defined as diastolic blood pressure between 90 and 120 mm Hg).[8]

-

Methodology:

-

Screening & Enrollment: Patients meeting the inclusion criteria are enrolled in the study.

-

Treatment: Patients are administered a starting dose of one tablet per day (e.g., 15 mg this compound / 25 mg Spironolactone).[8]

-

Follow-up Visit (Day 45): Blood pressure is measured. If diastolic BP is not normalized (≤ 90 mm Hg), the dose is increased to two tablets per day.[8]

-

End of Study Visit (Day 90): Final blood pressure, body weight, and heart rate are recorded. Blood samples are collected for analysis.[8]

-

Measurements:

-

Primary Efficacy: Change in diastolic and systolic blood pressure.

-

Safety: Assessment of adverse effects, monitoring of serum potassium, creatinine, and uric acid.[8]

-

-

Data Analysis: The percentage of patients achieving blood pressure control is calculated. Changes in laboratory values from baseline are analyzed.[8]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. SPIRONOLACTONE this compound ARROW [vidal.fr]

- 3. This compound : substance active à effet thérapeutique - VIDAL [vidal.fr]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. Base de Données Publique des Médicaments [base-donnees-publique.medicaments.gouv.fr]

- 6. Thiazide‐Type Diuretics: Ongoing Considerations on Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Pharmacokinetics in healthy subjects of althiazide and spironolactone in a fixed combination for 2 doses] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical update: spironolactone and this compound as monotherapy in systemic hypertension [pubmed.ncbi.nlm.nih.gov]

- 9. Spironolactone and this compound in systemic hypertension: ambulatory multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spironolactone and this compound versus converting enzyme inhibitor (enalapril) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The use of a spironolactone and althiazide combination (aldactacine) in the treatment of benign essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Early Research Findings on the Antihypertensive Properties of Altizide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altizide is a thiazide diuretic that has demonstrated antihypertensive properties, primarily in clinical studies where it is used in combination with the potassium-sparing diuretic, spironolactone (B1682167). This technical guide provides a comprehensive overview of the early research findings related to this compound's efficacy in lowering blood pressure. It includes a detailed examination of its mechanism of action as a thiazide diuretic, a summary of quantitative data from key clinical trials, and an outline of the experimental protocols employed in these studies. This document aims to serve as a foundational resource for researchers and professionals involved in the development and study of antihypertensive therapies.

Introduction

Hypertension is a major global health concern and a primary risk factor for cardiovascular diseases. Thiazide diuretics have been a cornerstone of antihypertensive therapy for decades. This compound, a member of this class, functions by inhibiting the sodium-chloride cotransporter in the renal tubules, leading to increased natriuresis and a subsequent reduction in blood volume and blood pressure. While much of the clinical data for this compound is derived from its use in combination with spironolactone, these studies provide valuable insights into its antihypertensive effects.

Mechanism of Action

The primary mechanism of action of this compound, as a thiazide diuretic, is the inhibition of the Na+/Cl- cotransporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney. This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood.

The increased excretion of sodium and water leads to a decrease in extracellular fluid volume, plasma volume, and cardiac output, which contributes to the initial fall in blood pressure. Over time, plasma volume and cardiac output tend to return to near-normal levels, while a reduction in peripheral vascular resistance is thought to be the primary mechanism for the sustained antihypertensive effect. The exact mechanism for this reduction in vascular resistance is not fully elucidated but may involve direct effects on vascular smooth muscle.

The natriuretic effect of this compound also leads to a compensatory activation of the Renin-Angiotensin-Aldosterone System (RAAS). Increased renin release leads to the formation of angiotensin II, a potent vasoconstrictor, and aldosterone (B195564), which promotes sodium and water retention. The co-administration of an aldosterone antagonist like spironolactone counteracts this effect, enhancing the overall antihypertensive efficacy and mitigating potassium loss.

Signaling Pathway of Thiazide Diuretics

Caption: Mechanism of action of this compound as a thiazide diuretic.

Quantitative Data from Clinical Studies

The following tables summarize the quantitative data from key clinical studies investigating the antihypertensive effects of this compound, typically in combination with spironolactone.

Table 1: Summary of Clinical Trials on this compound for Hypertension

| Study Reference | Study Design | Number of Patients | Treatment Group(s) | Duration | Key Findings |

| Dueymes, 1990[1] | Open, nonrandomized, multicenter | 946 | This compound 15 mg / Spironolactone 25 mg daily | 90 days | Diastolic BP normalized (≤90 mmHg) in 72% of patients by day 45 and in 83% by the end of the study.[1] |

| Sternon, 1990[2] | Multicenter | 780 | Group I (n=482): this compound/Spironolactone alone. Group II (n=298): this compound/Spironolactone + other antihypertensive. | 45 days | Group I: Mean systolic and diastolic BP decreased by 15% and 14%, respectively.[2] |

| Fallois, et al., 1990[3][4] | Randomized, double-blind, parallel-group | 186 | This compound/Spironolactone vs. Enalapril | 8 weeks | Both treatments significantly decreased BP to a similar extent. This compound/Spironolactone was more effective in patients older than 50.[3] |

Table 2: Blood Pressure Reduction in Clinical Trials

| Study Reference | Treatment Group | Baseline BP (Systolic/Diastolic, mmHg) | Post-treatment BP (Systolic/Diastolic, mmHg) | Mean Reduction (Systolic/Diastolic, mmHg) | Percentage Reduction (Systolic/Diastolic) |

| Sternon, 1990[2] | This compound/Spironolactone | Not specified | Not specified | Not specified | 15% / 14% |

| Fallois, et al., 1990[4] | This compound/Spironolactone | Not specified | 86.0 +/- 6.1 (Diastolic) | Not specified | 12% (Diastolic) |

| Fallois, et al., 1990[4] | Enalapril | Not specified | 81.0 +/- 8.5 (Diastolic) | Not specified | 17% (Diastolic) |

Experimental Protocols

Clinical Trial Protocol: A General Framework

The clinical studies evaluating this compound's antihypertensive effects have generally followed a similar framework:

-

Study Design: The studies were often multicenter and included open-label, nonrandomized designs as well as randomized, double-blind, parallel-group comparisons.

-

Patient Population:

-

Inclusion Criteria: Patients with mild to moderate essential hypertension, typically defined by a diastolic blood pressure between 90 and 120 mmHg.[1] Age ranges often included adults and the elderly.

-

Exclusion Criteria: Patients with secondary hypertension, severe renal or hepatic disease, and contraindications to diuretic therapy.

-

-

Treatment Regimen:

-

Dosage: this compound was commonly administered at a dose of 15 mg per day, in a fixed-dose combination with 25 mg of spironolactone.[1] In some cases, the dose could be increased if the initial response was inadequate.[1]

-

Washout Period: Prior to initiating treatment, patients often underwent a washout period to eliminate the effects of previous antihypertensive medications.[3]

-

-

Efficacy and Safety Assessments:

-

Primary Efficacy Endpoint: The primary measure of efficacy was the change in systolic and diastolic blood pressure from baseline. Blood pressure was typically measured at regular intervals throughout the study period.

-

Safety Monitoring: Safety was assessed by monitoring adverse events, and measuring laboratory parameters such as serum potassium, creatinine, and uric acid levels.[1]

-

Experimental Workflow for a Typical Clinical Trial

Caption: Generalized workflow of a randomized clinical trial for an antihypertensive agent.

Discussion and Future Directions

The early research on this compound consistently demonstrates its efficacy in lowering blood pressure, particularly when combined with spironolactone. This combination offers the dual benefit of enhanced antihypertensive action and mitigation of potassium depletion. The available data, however, is largely derived from clinical studies of this combination therapy, making it difficult to isolate the specific contributions and properties of this compound alone.

Future research should focus on preclinical studies to delineate the standalone pharmacokinetic and pharmacodynamic profile of this compound. In vitro studies could further elucidate its specific interactions with the Na+/Cl- cotransporter and its potential direct effects on vascular smooth muscle. Such research would provide a more complete understanding of this compound's antihypertensive properties and could inform the development of novel therapeutic strategies for hypertension.

Conclusion

Early clinical research has established this compound, in combination with spironolactone, as an effective and safe therapeutic option for the management of mild to moderate hypertension. Its mechanism of action is consistent with that of other thiazide diuretics, primarily involving the inhibition of renal sodium reabsorption. While further research into the specific properties of this compound is warranted, the existing data provides a solid foundation for its clinical use and for future investigations in the field of antihypertensive drug development.

References

- 1. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the thiazide-sensitive Na(+)-Cl(-) cotransporter: a new model for ions and diuretics interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

In-Depth Technical Guide to the Cellular and Molecular Effects of Altizide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altizide, a thiazide diuretic, exerts its primary pharmacological effect through the inhibition of the sodium-chloride symporter (NCC) in the distal convoluted tubule of the kidney. This action leads to increased natriuresis and diuresis, forming the basis of its antihypertensive activity. At the molecular level, this compound is understood to bind to the chloride-binding site of the NCC, stabilizing the transporter in an outward-facing conformation and thereby preventing the translocation of sodium and chloride ions. While specific binding affinity and IC50 values for this compound are not extensively documented in publicly available literature, its mechanism can be inferred from comprehensive studies on structurally similar thiazide diuretics. Beyond its primary renal target, this compound has been observed to exert electrophysiological effects on cardiac tissue, specifically prolonging the ventricular action potential. This technical guide provides a detailed overview of the known cellular and molecular effects of this compound, including its mechanism of action, effects on signaling pathways, and relevant experimental protocols.

Introduction

This compound is a benzothiadiazine derivative belonging to the thiazide class of diuretics. For decades, thiazide diuretics have been a cornerstone in the management of hypertension and edematous states. Their efficacy lies in their ability to modulate renal salt reabsorption, leading to a reduction in extracellular fluid volume and blood pressure. This guide delves into the specific cellular and molecular mechanisms that underpin the therapeutic actions of this compound, providing a technical resource for researchers and professionals in the field of drug development.

Primary Mechanism of Action: Inhibition of the Na+/Cl- Symporter (NCC)

The principal molecular target of this compound is the Na+/Cl- symporter (NCC), also known as SLC12A3, which is predominantly expressed in the apical membrane of the distal convoluted tubule (DCT) in the kidney. The NCC is responsible for the reabsorption of approximately 5-10% of the filtered sodium load from the tubular fluid back into the blood.

By inhibiting the NCC, this compound blocks the reabsorption of sodium and chloride ions at this site. This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in increased urine output (diuresis) and sodium excretion (natriuresis).

Molecular Interaction with NCC

While direct structural data for this compound's interaction with the NCC is not currently available, extensive research on other thiazide diuretics, such as hydrochlorothiazide (B1673439) and polythiazide, provides a robust model for its binding mechanism. Cryo-electron microscopy studies have revealed that thiazide diuretics bind to a site that overlaps with the chloride-binding pocket of the NCC.[1][2][3] This binding event is thought to lock the transporter in an outward-facing conformation, preventing the conformational changes necessary for ion translocation across the cell membrane.[1][4] The key interactions likely involve hydrogen bonding and hydrophobic interactions between the this compound molecule and specific residues within the NCC's transmembrane domain.

Inferred Binding Site of this compound on the NCC Transporter

Caption: Inferred binding of this compound to the chloride site of the NCC.

Quantitative Pharmacological Data

Specific quantitative data on the binding affinity (Kd or Ki) and the half-maximal inhibitory concentration (IC50) of this compound for the NCC are not well-documented in publicly accessible scientific literature. However, the potency of various thiazide diuretics has been compared in studies using rat NCC, suggesting a relative ranking.[5] To determine these values for this compound, specific in vitro assays would be required.

Cellular Effects Beyond the Kidney

While the primary effects of this compound are renal, studies have indicated that it can also have direct effects on other cell types, particularly in the cardiovascular system.

Electrophysiological Effects on Cardiac Myocytes

An electrophysiological study on isolated rat hearts demonstrated that this compound can influence the cardiac action potential.[6] Specifically, a 1 mg/kg dose of this compound was found to significantly increase the duration of the ventricular action potential at 25% repolarization (DAP25) and during the plateau phase.[6] These effects are thought to be related to the modulation of potassium metabolism.[6]

| Parameter | Treatment | Effect | Reference |

| Ventricular Action Potential Duration (DAP25) | This compound (1 mg/kg) | Significant Increase | [6] |

| Ventricular Action Potential Plateau Phase | This compound (1 mg/kg) | Significant Increase | [6] |

Synergistic Effects with Spironolactone (B1682167)

This compound is often used in combination with spironolactone, a potassium-sparing diuretic. The primary basis for this combination is to counteract the potassium-losing (kaliuretic) effect of this compound.

Molecular Mechanism of Synergy

Spironolactone is a competitive antagonist of the mineralocorticoid receptor (MR). By blocking the action of aldosterone (B195564) in the collecting ducts, spironolactone decreases the expression of epithelial sodium channels (ENaC) and Na+/K+-ATPase, leading to decreased sodium reabsorption and decreased potassium excretion.

The synergistic antihypertensive effect arises from the complementary mechanisms of action: this compound induces natriuresis in the distal convoluted tubule, while spironolactone promotes further sodium excretion and potassium retention in the collecting duct. Furthermore, the study on isolated rat hearts showed that the co-administration of spironolactone abolished the this compound-induced prolongation of the ventricular action potential, suggesting a protective effect at the cellular level.[6]

Signaling Pathway of this compound and Spironolactone in the Nephron

Caption: Complementary actions of this compound and Spironolactone in the kidney.

Experimental Protocols

In Vitro Assay for NCC Inhibition (Ion Influx Assay)

This protocol is a standard method for determining the IC50 value of a compound for the NCC.[7]

Objective: To quantify the inhibitory effect of this compound on NCC-mediated ion transport.

Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human NCC.

Methodology:

-

Cell Culture: Culture HEK293-NCC cells in an appropriate medium (e.g., DMEM with 10% FBS) in 24-well plates until confluent.

-

Pre-incubation: Wash the cells with a pre-incubation buffer and then incubate with varying concentrations of this compound for a defined period.

-

Ion Uptake: Initiate ion uptake by adding a buffer containing a radioactive isotope (e.g., ²²Na⁺) or a non-radioactive tracer that can be measured by techniques like fluorescence or mass spectrometry.

-

Termination and Lysis: Stop the uptake by rapidly washing the cells with an ice-cold wash buffer. Lyse the cells to release the intracellular contents.

-

Quantification: Measure the amount of tracer taken up by the cells using a suitable detection method (e.g., scintillation counting for radioisotopes).

-

Data Analysis: Normalize the uptake data to the protein concentration in each well. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value using a sigmoidal dose-response curve.

Experimental Workflow for NCC Inhibition Assay

Caption: Workflow for determining the IC50 of this compound for NCC.

Ex Vivo Cardiac Electrophysiology Study

This protocol is based on the methodology used to assess the effects of this compound on the rat heart.[6]

Objective: To evaluate the effects of this compound on cardiac action potential parameters.

Model: Isolated Langendorff-perfused rat heart.

Methodology:

-

Heart Isolation: Isolate the heart from an anesthetized rat and mount it on a Langendorff apparatus.

-

Perfusion: Perfuse the heart retrogradely through the aorta with a Krebs-Henseleit solution bubbled with 95% O₂ and 5% CO₂ at a constant temperature and pressure.

-

Pacing: Pace the heart at a constant rate (e.g., 200 beats per minute).

-

Drug Administration: After a stabilization period, administer this compound (and spironolactone if studying the interaction) into the perfusion solution at the desired concentration.

-

Electrophysiological Recording: Use floating microelectrodes to record intracellular action potentials from the sub-epicardial layer of the left ventricle.

-

Data Analysis: Analyze the recorded action potentials to measure parameters such as the duration at 25% and 75% repolarization (APD25 and APD75), and the amplitude and timing of the plateau phase. Compare the parameters before and after drug administration.

Off-Target Effects and Other Molecular Interactions

Conclusion

This compound's primary molecular mechanism of action is the inhibition of the Na+/Cl- symporter in the renal distal convoluted tubule, a hallmark of the thiazide class of diuretics. This leads to its well-established antihypertensive effects. While specific quantitative data on its direct interaction with the NCC are limited, its mechanism can be reliably inferred from studies on closely related compounds. The observed electrophysiological effects on cardiac tissue and its synergistic interaction with spironolactone highlight the broader cellular and molecular impacts of this compound. The experimental protocols outlined in this guide provide a framework for further investigation into the detailed pharmacology of this important diuretic. Future research focusing on obtaining precise quantitative data for this compound's NCC binding and a comprehensive off-target profile will further enhance our understanding of its therapeutic and potential adverse effects.

References

- 1. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and thiazide inhibition mechanism of the human Na-Cl cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transport and thiazide-inhibition mechanisms of the Na-Cl cotransporter: a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. [Electrophysiologic effects of a spironolactone-altizide combination on the isolated rat heart] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]